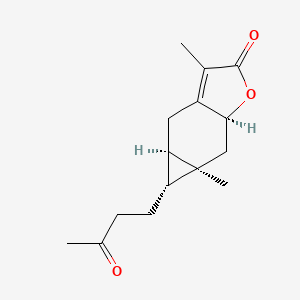

Curcumenolactone A

Description

Curcumenolactone A is a carabrane-type sesquiterpene lactone derived from plants in the Curcuma genus, such as Curcuma zedoaria and Kaempferia angustifolia . It has a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.14 g/mol . Structurally, it features a β-hydroxyl group substitution (R=β-H), distinguishing it from analogs like Curcumenolactone B and C .

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(4aR,5R,5aS,6aS)-3,5a-dimethyl-5-(3-oxobutyl)-4a,5,6,6a-tetrahydro-4H-cyclopropa[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h11-13H,4-7H2,1-3H3/t11-,12-,13+,15+/m1/s1 |

InChI Key |

LWEBVMKVDYHHRS-CXTNEJHOSA-N |

Isomeric SMILES |

CC1=C2C[C@@H]3[C@H]([C@@]3(C[C@@H]2OC1=O)C)CCC(=O)C |

Canonical SMILES |

CC1=C2CC3C(C3(CC2OC1=O)C)CCC(=O)C |

Synonyms |

curcumenolactone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

Curcumenolactone A belongs to a family of carabrane-type sesquiterpene lactones. Key structural distinctions among its analogs include:

Key Observations :

Pharmacological Activities

This compound

- Hepatoprotective Effects : Demonstrated in murine models of D-galactosamine-induced liver injury, though its exact targets are unspecified .

Curcumenolactone C

- Anti-NAFLD Activity : Acts as a key bioactive compound in traditional formulations (e.g., DNt), targeting IL6, CASP3, and PPARG to modulate lipid metabolism, inflammation, and apoptosis .

- Pharmacokinetics : Lower oral bioavailability (OB = 39.7%) compared to other compounds like quercetin (OB = 64.66%) .

- NO Production Inhibition: Inactive in LPS-induced macrophages, contrasting with its anti-inflammatory role in NAFLD .

Curcumenone and Zedoalactones

- Curcumenone: A ketone-containing analog with applications in drug screening for anti-inflammatory and anticancer properties .

- Zedoalactones: Exhibit higher molecular weights and structural complexity, linked to anticancer activity (e.g., in lung adenocarcinoma) .

Target and Pathway Engagement

A network pharmacology analysis highlights divergent target profiles:

Mechanistic Insights :

- Curcumenolactone C’s multitarget engagement makes it more therapeutically versatile in metabolic disorders like NAFLD compared to A .

Q & A

Q. What are the primary methods for isolating Curcumenolactone A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques such as HPLC or column chromatography. Fractionation is guided by bioactivity assays (e.g., anti-inflammatory or cytotoxic screening). Purity validation requires ≥95% by HPLC-UV/ELSD, with structural confirmation via NMR and MS. For reproducibility, detailed protocols must specify solvent ratios, column packing materials, and gradient conditions .

Q. How is this compound characterized structurally using spectroscopic techniques?

Methodological Answer:

- 1D/2D NMR : Assign proton (¹H) and carbon (¹³C) signals to confirm skeletal framework and stereochemistry.

- HR-MS : Determine molecular formula (e.g., C₁₅H₂₀O₄ for Curcumenolactone C analogs) with <5 ppm mass error .

- X-ray crystallography (if applicable): Resolve absolute configuration. Cross-validate data against known sesquiterpene lactones, ensuring spectral consistency with published databases .

Q. What in vitro assays are commonly used to assess this compound’s pharmacological activity?

Methodological Answer:

- Anti-inflammatory activity : LPS-induced NO production in macrophages (IC₅₀ quantification; compare to controls like L-NMMA ).

- Cytotoxicity : MTT/WST-1 assays against cancer cell lines (e.g., HepG2, A549), with EC₅₀ values normalized to positive controls (e.g., doxorubicin).

- Enzyme inhibition : Target-specific assays (e.g., COX-2, NF-κB) using fluorescence/colorimetric substrates. Include triplicate measurements and statistical validation (p<0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Replication studies : Standardize assay conditions (cell lines, LPS concentrations, incubation times) to minimize variability .

- Meta-analysis : Aggregate data across studies using PRISMA guidelines to identify confounding factors (e.g., solvent effects, purity thresholds) .

- Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement, distinguishing direct effects from off-target interactions .

Q. What computational approaches are used to predict this compound’s molecular targets?

Methodological Answer:

- Molecular docking : Screen against protein databases (PDB) using AutoDock Vina; prioritize targets with binding energies <−7.0 kcal/mol .

- Network pharmacology : Construct compound-target-disease networks to identify hub targets (e.g., TNF-α, IL-6) and pathway enrichment (KEGG/GO analysis) .

- MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns trajectories) and residue interaction profiles .

Q. How do structural modifications of this compound affect its pharmacological efficacy?

Methodological Answer:

- SAR studies : Synthesize analogs with variations in lactone rings or hydroxyl groups. Test bioactivity shifts (e.g., EC₅₀ changes >50% indicate critical moieties) .

- ADMET prediction : Use SwissADME or ADMETLab to optimize solubility (LogS >−4) and reduce hepatotoxicity (e.g., CYP450 inhibition <30%) .

- In vivo validation : Prioritize analogs with improved pharmacokinetics (oral bioavailability >30% in rodent models) .

Data Presentation and Reproducibility Guidelines

- Tables : Include comparative IC₅₀/EC₅₀ values across assays, with standard deviations and statistical significance markers (e.g., asterisks for p<0.05) .

- Figures : Limit chemical structures to 2–3 in graphics; avoid compound numbering in visuals .

- Supplemental Materials : Provide raw NMR/MS spectra, assay protocols, and computational input files to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.